H2N-Peg14-OH is classified under polyethylene glycol derivatives, specifically as a polyether compound. It is synthesized from commercially available polyethylene glycol reagents. The compound's molecular formula is C₃₀H₆₃N₃O₁₄, indicating a substantial molecular weight due to the long polyethylene glycol chain, which consists of 14 ethylene oxide units.
The synthesis of H2N-Peg14-OH typically involves the reaction of polyethylene glycol with an amine and an alcohol. The following steps outline the general synthetic route:
The molecular structure of H2N-Peg14-OH consists of a linear chain of ethylene glycol units terminated by an amino group on one end and a hydroxyl group on the other. The structural formula can be represented as follows:
H2N-Peg14-OH participates in several chemical reactions, primarily due to its reactive functional groups:
These reactions are crucial for developing bioconjugates used in targeted drug delivery systems .
The mechanism of action for H2N-Peg14-OH primarily revolves around its role as a linker in PROTAC technology. When used in PROTACs, it facilitates the recruitment of E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This process involves:
This mechanism allows for selective degradation of proteins that contribute to disease states, providing a novel therapeutic strategy .
These properties make H2N-Peg14-OH suitable for various biochemical applications where stability and reactivity are critical .
H2N-Peg14-OH has several significant applications in scientific research:
Amine-terminated polyethylene glycol derivatives, such as H2N-PEG~14~-OH, serve as foundational building blocks in bioconjugation due to their α-amine and ω-hydroxyl termini. These heterobifunctional PEGs enable sequential, chemoselective modifications critical for complex biomolecule assembly. Key PEGylation strategies include:
Table 1: Common Activation Methods for H2N-PEG~14~-OH Functionalization
Target Group | Activating Agent | Reactive Intermediate | Conjugation Partner |
---|---|---|---|
ω-Hydroxyl | N,N'-Disuccinimidyl carbonate | NHS carbonate | Amines |
ω-Hydroxyl | Epichlorohydrin | Epoxide | Thiols |
α-Amine | Succinimidyl ester (NHS) | Amide bond | Carboxylates |
Solid-phase synthesis leverages H2N-PEG~14~-OH as a spacer in peptide chains, enhancing solubility and steric accessibility. Optimization focuses on three parameters:
Table 2: Solid-Phase Synthesis Parameters for H2N-PEG~14~-OH-Containing Constructs
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Coupling temperature | 25°C | Maximizes kinetics while minimizing epimerization |
PEG~14~ concentration | 3–5 equiv. relative to resin capacity | Prevents di-PEGylation byproducts |
Reaction time | 2–4 hours | Ensures >98% conversion |
H2N-PEG~14~-OH’s dual functionality enables hierarchical bioconjugation architectures:
Table 3: Bioconjugation Applications of H2N-PEG~14~-OH Architectures
Application | ω-Hydroxyl Utilization | α-Amine Utilization | Functional Outcome |
---|---|---|---|
Antibody-drug conjugates | Maleimide-thiol linkage to cysteine-tagged antibodies | NHS ester coupling to cytotoxic payloads | Stable, homogeneous drug delivery |
mRNA delivery systems | Cholesterol conjugation for lipid nanoparticle anchoring | Ionizable amine derivatization for mRNA complexation | Enhanced endosomal escape and transfection |
Diagnostic probes | Adsorption to gold nanoparticles | Fluorescein isothiocyanate (FITC) labeling | Targeted imaging with low non-specific binding |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7